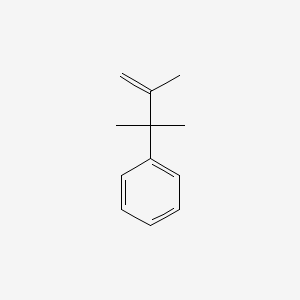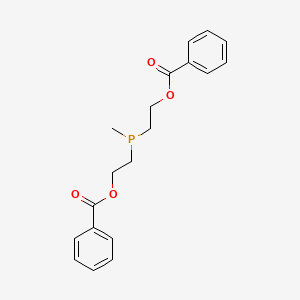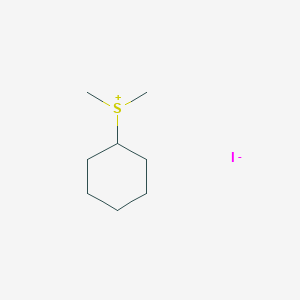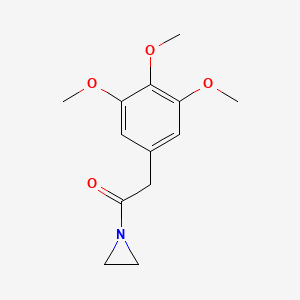![molecular formula C10H7NO2 B14701664 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione CAS No. 25118-82-5](/img/structure/B14701664.png)
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of lithiated allenes or alkynes and isothiocyanates, which undergo [1,7]-electrocyclization reactions to form the azepine ring . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride: This compound has a similar azepine ring structure but includes a benzene ring, making it distinct in terms of chemical properties and applications.
1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one: Another related compound with a benzazepine structure, used in various pharmacological studies.
Uniqueness
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
25118-82-5 |
|---|---|
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
9-azatricyclo[5.3.1.02,6]undeca-1,3,5-triene-8,10-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-7-4-8(10(13)11-9)6-3-1-2-5(6)7/h1-3,7H,4H2,(H,11,12,13) |
Clave InChI |
WZOGDFNUVQIGGP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=CC=CC3=C1C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



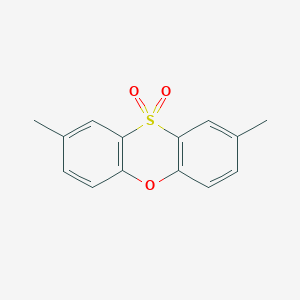
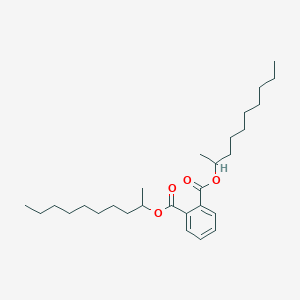
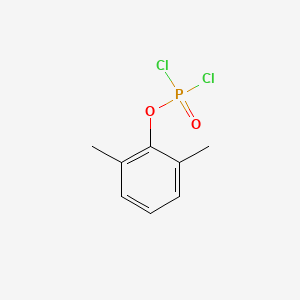
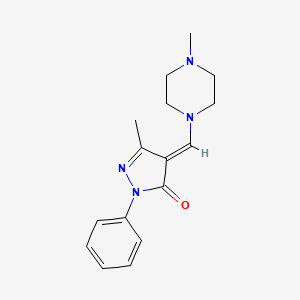
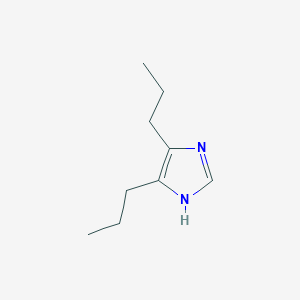
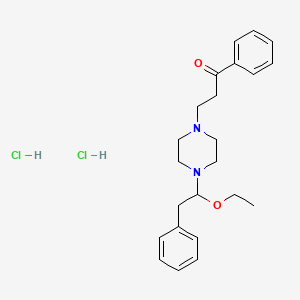
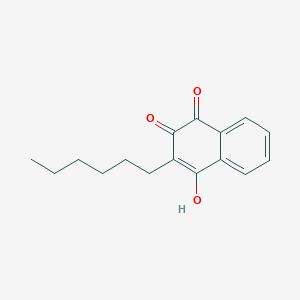
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

